Vorapaxar Demonstrates >6-Fold Longer Half-Life and Functional Irreversibility Compared to Atopaxar
Vorapaxar exhibits a terminal elimination half-life of 159–311 hours (approximately 6.6–13 days), compared to atopaxar's half-life of only 23 hours, representing a 6.9-fold to 13.5-fold longer persistence [1][2]. This prolonged half-life results from slow dissociation kinetics from the PAR-1 receptor, rendering vorapaxar functionally irreversible on the platelet lifespan. The differential impacts both dosing frequency (vorapaxar: once-daily 2.08 mg maintenance; atopaxar: required 50–200 mg daily) and the experimental time window for washout studies [3].
| Evidence Dimension | Terminal elimination half-life (t½) |
|---|---|
| Target Compound Data | 159–311 hours (vorapaxar) |
| Comparator Or Baseline | 23 hours (atopaxar, E5555) |
| Quantified Difference | 6.9× to 13.5× longer half-life; 136–288 hour absolute difference |
| Conditions | Human pharmacokinetic studies following oral administration |
Why This Matters
The exceptionally long half-life of vorapaxar enables once-daily dosing and provides sustained PAR-1 blockade in long-term thrombosis models, whereas atopaxar's shorter half-life requires more frequent administration and offers a more readily reversible profile unsuitable for studies requiring prolonged target engagement.
- [1] Goto S, Ogawa H, Takeuchi M, et al. Pharmacodynamics and pharmacokinetics of vorapaxar in healthy Japanese subjects. J Thromb Haemost. 2011;9(Suppl 2):Abstract P-WE-175. View Source
- [2] ScienceDirect Topics. Atopaxar: Pharmacology and Clinical Development. In: Platelets (Fourth Edition). Elsevier; 2019. View Source
- [3] U.S. Food and Drug Administration. ZONTIVITY® (vorapaxar) Tablets Prescribing Information. Initial U.S. Approval: 2014. View Source
